molecular formula C16H11NO3 B1605652 4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione CAS No. 75140-07-7

4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione

Cat. No.: B1605652
CAS No.: 75140-07-7
M. Wt: 265.26 g/mol
InChI Key: ZBFVKGMCQZUOEW-UHFFFAOYSA-N
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Description

4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione is a compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione typically involves the reaction of 1,2-naphthoquinone with 4-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cerium ammonium nitrate, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of chlorinated and nitro derivatives.

    Reduction: Formation of reduced naphthoquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives with different functional groups.

Scientific Research Applications

4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione involves its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-hydroxyanilino)naphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-11-7-5-10(6-8-11)17-14-9-15(19)16(20)13-4-2-1-3-12(13)14/h1-9,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFVKGMCQZUOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298672
Record name 4-(4-Hydroxyanilino)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75140-07-7
Record name NSC125255
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Hydroxyanilino)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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